5-Chloroisothiazole

Descripción general

Descripción

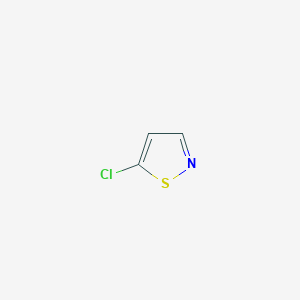

5-Chloroisothiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisothiazole typically involves the chlorination of isothiazole derivatives. One common method starts with perchloroisothiazole, which undergoes reactions with sodium ethylate and benzylate in tetrahydrofuran to produce 5-ethoxy-4-chloro-3-trichloromethylisothiazole and 5-benzyloxy-4-chloro-3-trichloromethylisothiazole . Another method involves the synthesis of 4,5-dichloro-1,2-thiazol-3-amine starting from accessible 4,5-dichloro-1,2-thiazole-3-carbonyl azide and -3-carboxamide via Curtius and Hofmann rearrangements .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where isothiazole derivatives are treated with chlorinating agents under controlled conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Análisis De Reacciones Químicas

Reactivity and Mechanisms

The reactivity of 5-chloroisothiazole is influenced by its functional groups, particularly the chlorine atom at the 5-position. This atom can participate in various reactions:

-

Nucleophilic Addition : In reactions involving carbonyl compounds, this compound can act as a nucleophile, forming adducts with aldehydes or ketones. The mechanism typically involves the formation of a carbanion followed by elimination of water to form imines or hydrazones .

-

Electrophilic Aromatic Substitution : The aromatic nature of the isothiazole ring allows for electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the ring. This reaction is generally facilitated by activating groups on the ring.

Derivatives and Biological Activity

Research has shown that various derivatives of this compound exhibit significant biological activities, including anticancer and antimicrobial properties. For example:

-

Anticancer Activity : Derivatives such as N′-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides have shown promising results against various cancer cell lines, demonstrating IC50 values lower than those of standard chemotherapeutics like cisplatin .

-

Biocidal Properties : Compounds derived from this compound are effective biocides due to their ability to penetrate microbial cell membranes and react with thiol groups in proteins, leading to cell death .

Biological Activity Data

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 5-Chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide | MV4-11 (leukemia) | <15 |

| Other derivatives | MCF-7 (breast cancer) | <20 |

| LoVo (colon cancer) | >30 |

Aplicaciones Científicas De Investigación

Anticancer Activity

5-Chloroisothiazole derivatives have shown promising results in anticancer research. For instance, a study focused on synthesizing N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide, which demonstrated notable antiproliferative activity against various cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Colon adenocarcinoma (LoVo)

- Breast adenocarcinoma (MCF-7)

The most active compound in the study exhibited selectivity towards cancer cells while maintaining low toxicity to healthy cells, indicating its potential as a chemotherapeutic agent that could help overcome drug resistance during treatment .

Biocidal Properties

This compound is also recognized for its biocidal properties, particularly in the formulation of antimicrobial agents. It is widely used as a preservative in cosmetics, paints, and industrial applications due to its efficacy against bacteria and fungi. The compound works by inhibiting microbial growth, making it valuable in various consumer products .

Table 1: Applications of this compound

| Application Area | Description | Example Products |

|---|---|---|

| Anticancer Agents | Derivatives exhibit anticancer activity with low toxicity to healthy cells | N'-substituted derivatives |

| Biocides | Effective against bacteria and fungi; used in cosmetics and paints | Preservatives in personal care products |

| Agricultural Chemicals | Used as fungicides and plant growth regulators | Agricultural sprays |

Synthesis and Mechanism of Action

The synthesis of this compound derivatives often involves nucleophilic substitution reactions and cyclization methods. These processes allow for the modification of the isothiazole ring to enhance biological activity. For example, chlorinated isothiazoles have been shown to improve the efficacy of synthesized compounds in various biological assays.

Case Study: Synthesis of Anticancer Derivatives

A recent study synthesized several derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. The compounds were evaluated for their antiproliferative effects using MTT assays across different cancer cell lines. The results indicated that certain modifications on the isothiazole ring significantly increased the compounds' activity against resistant cancer cell lines compared to standard treatments like Doxorubicin .

Environmental Applications

In addition to its use in pharmaceuticals and cosmetics, this compound derivatives have potential applications in environmental science. Their ability to act as biocides makes them suitable for use in water treatment processes and as preservatives in industrial settings where microbial contamination is a concern .

Mecanismo De Acción

The mechanism of action of 5-Chloroisothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparación Con Compuestos Similares

Methylisothiazolinone: A related compound with similar antimicrobial properties.

Chloromethylisothiazolinone: Another chlorinated isothiazole with biocidal activity.

Isoxazole Derivatives: Compounds with a similar five-membered ring structure but containing oxygen instead of sulfur.

Uniqueness: 5-Chloroisothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This combination of features imparts distinct reactivity and biological activity, making it valuable in various applications .

Actividad Biológica

5-Chloroisothiazole is a heterocyclic compound that has gained attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the isothiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound typically involves the reaction of chlorinated compounds with thiourea derivatives under acidic conditions. Various derivatives have been synthesized to enhance its biological activity, including modifications at different positions on the isothiazole ring.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a study evaluated various N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid for their antiproliferative activity against human leukemia cells (MV4-11) and various solid tumors such as breast and colon cancers. The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values lower than 30 µg/mL, showcasing selectivity towards cancer cells while sparing normal cells .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Chloro-3-methylisothiazole-4-carboxylic acid | MV4-11 (Leukemia) | < 30 |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | MCF-7 (Breast Cancer) | < 30 |

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | LoVo (Colon Cancer) | < 30 |

These findings suggest that modifications to the isothiazole structure can significantly enhance its anticancer properties.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has shown that certain derivatives are effective against various bacterial strains and fungi. For example, thiazole derivatives containing the isothiazole moiety have been synthesized and tested for their antimicrobial efficacy, demonstrating potent activity against pathogens such as Escherichia coli and Candida albicans .

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes. For instance, it has been reported to inhibit key enzymes involved in cancer cell proliferation and survival. The inhibition of tyrosinase activity by certain derivatives suggests potential applications in treating hyperpigmentation disorders by reducing melanin production .

Case Studies

- Anticancer Study : A recent investigation into the antiproliferative effects of various isothiazole derivatives revealed that specific compounds derived from this compound showed promise as chemotherapeutic agents. The study highlighted their ability to overcome drug resistance in cancer treatment .

- Antimicrobial Efficacy : In another study, researchers synthesized new thiazole-piperazine derivatives containing isothiazoles and evaluated their antimicrobial properties. These compounds demonstrated significant inhibition against multiple bacterial strains, indicating their potential as novel antibiotics .

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider its safety profile. Some studies indicate that certain derivatives may cause skin sensitization or allergic reactions; thus, thorough safety evaluations are recommended before clinical applications .

Propiedades

IUPAC Name |

5-chloro-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-2-5-6-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXAPXCRZZMDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602789 | |

| Record name | 5-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56535-95-6 | |

| Record name | 5-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.